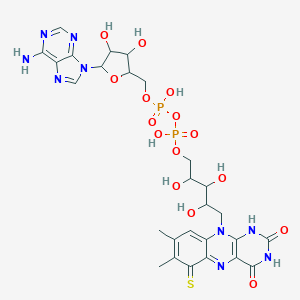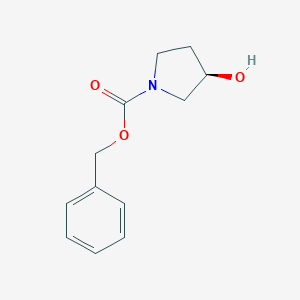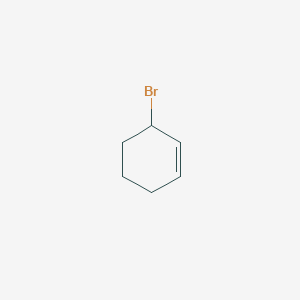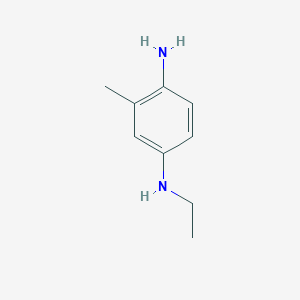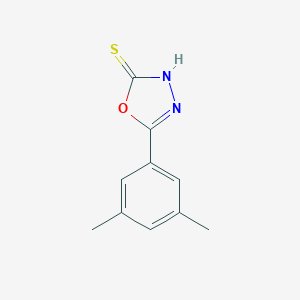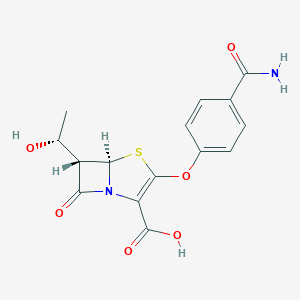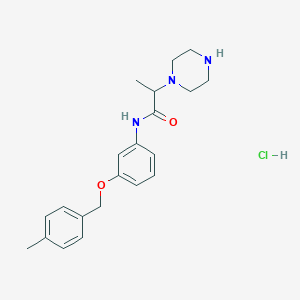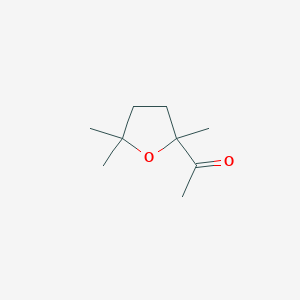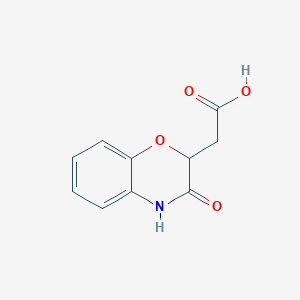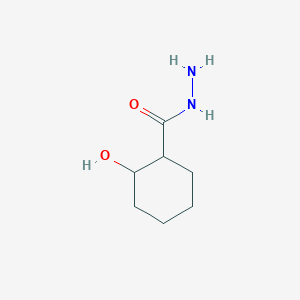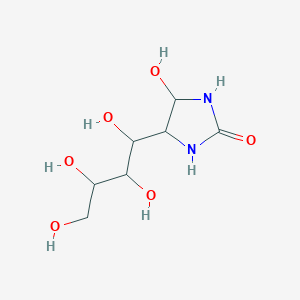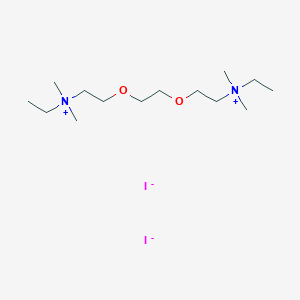
Ammonium, (ethylenebis(oxyethylene))bis(ethyldimethyl-, diiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium, (ethylenebis(oxyethylene))bis(ethyldimethyl-, diiodide, also known as AOB, is a chemical compound that has been widely used in scientific research. It is a quaternary ammonium compound that is used as a surfactant and disinfectant. AOB has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for research in many different fields.
Mécanisme D'action
The mechanism of action of Ammonium, (ethylenebis(oxyethylene))bis(ethyldimethyl-, diiodide is not fully understood, but it is believed to work by disrupting the cell membranes of microorganisms. Ammonium, (ethylenebis(oxyethylene))bis(ethyldimethyl-, diiodide is a cationic surfactant, meaning that it has a positive charge and is attracted to negatively charged surfaces. This allows it to bind to the cell membranes of microorganisms, disrupting their structure and causing them to die.
Effets Biochimiques Et Physiologiques
Ammonium, (ethylenebis(oxyethylene))bis(ethyldimethyl-, diiodide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of a wide range of microorganisms, including bacteria, fungi, and viruses. Ammonium, (ethylenebis(oxyethylene))bis(ethyldimethyl-, diiodide has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for a variety of conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Ammonium, (ethylenebis(oxyethylene))bis(ethyldimethyl-, diiodide in laboratory experiments is its broad-spectrum antimicrobial activity. This makes it a valuable tool for researchers studying the effects of microorganisms on various systems. Additionally, Ammonium, (ethylenebis(oxyethylene))bis(ethyldimethyl-, diiodide is relatively easy to synthesize and is widely available.
One limitation of using Ammonium, (ethylenebis(oxyethylene))bis(ethyldimethyl-, diiodide in laboratory experiments is its potential toxicity. Ammonium, (ethylenebis(oxyethylene))bis(ethyldimethyl-, diiodide has been shown to be toxic to some cell types at high concentrations, and care must be taken to ensure that it is used safely. Additionally, Ammonium, (ethylenebis(oxyethylene))bis(ethyldimethyl-, diiodide may interfere with the activity of some enzymes, which could affect the results of experiments.
Orientations Futures
There are many potential future directions for research on Ammonium, (ethylenebis(oxyethylene))bis(ethyldimethyl-, diiodide. One area of interest is the development of new Ammonium, (ethylenebis(oxyethylene))bis(ethyldimethyl-, diiodide-based disinfectants and antiseptics. Additionally, researchers are exploring the use of Ammonium, (ethylenebis(oxyethylene))bis(ethyldimethyl-, diiodide in the treatment of bacterial infections and as a potential therapeutic agent for a variety of conditions. Finally, there is ongoing research into the mechanism of action of Ammonium, (ethylenebis(oxyethylene))bis(ethyldimethyl-, diiodide and its potential effects on human health.
Méthodes De Synthèse
Ammonium, (ethylenebis(oxyethylene))bis(ethyldimethyl-, diiodide can be synthesized by reacting ethylenediamine with ethylene oxide and then reacting the resulting compound with dimethyl sulfate. The product is then treated with iodine to produce Ammonium, (ethylenebis(oxyethylene))bis(ethyldimethyl-, diiodide. This synthesis method has been well-established and is widely used in the production of Ammonium, (ethylenebis(oxyethylene))bis(ethyldimethyl-, diiodide for scientific research purposes.
Applications De Recherche Scientifique
Ammonium, (ethylenebis(oxyethylene))bis(ethyldimethyl-, diiodide has been used in a variety of scientific research applications. It is commonly used as a disinfectant in laboratory settings due to its ability to kill a wide range of microorganisms. Ammonium, (ethylenebis(oxyethylene))bis(ethyldimethyl-, diiodide has also been used as a surfactant in the production of nanoparticles and other materials. Additionally, Ammonium, (ethylenebis(oxyethylene))bis(ethyldimethyl-, diiodide has been studied for its potential use in the treatment of bacterial infections and as an antiseptic in wound care.
Propriétés
Numéro CAS |
109495-27-4 |
|---|---|
Nom du produit |
Ammonium, (ethylenebis(oxyethylene))bis(ethyldimethyl-, diiodide |
Formule moléculaire |
C14H34I2N2O2 |
Poids moléculaire |
516.24 g/mol |
Nom IUPAC |
ethyl-[2-[2-[2-[ethyl(dimethyl)azaniumyl]ethoxy]ethoxy]ethyl]-dimethylazanium;diiodide |
InChI |
InChI=1S/C14H34N2O2.2HI/c1-7-15(3,4)9-11-17-13-14-18-12-10-16(5,6)8-2;;/h7-14H2,1-6H3;2*1H/q+2;;/p-2 |
Clé InChI |
FOLBUQAPWBHXGE-UHFFFAOYSA-L |
SMILES |
CC[N+](C)(C)CCOCCOCC[N+](C)(C)CC.[I-].[I-] |
SMILES canonique |
CC[N+](C)(C)CCOCCOCC[N+](C)(C)CC.[I-].[I-] |
Synonymes |
ethyl-[2-[2-[2-(ethyl-dimethyl-ammonio)ethoxy]ethoxy]ethyl]-dimethyl-azanium diiodide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



